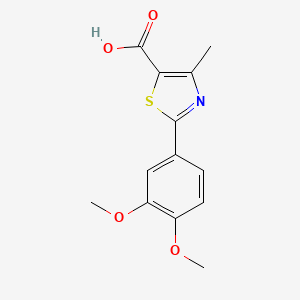

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

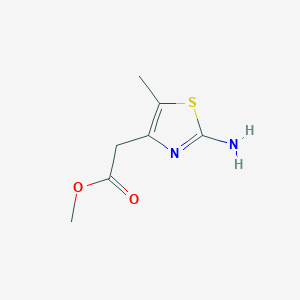

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a carboxylic acid group. The presence of the 3,4-dimethoxyphenyl group suggests potential for varied biological activities, as indicated by the synthesis and evaluation of related compounds for fungicidal and insecticidal activities .

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported, where novel derivatives were synthesized from 3,4-dimethoxyacetophenone in a multi-step procedure . Although the exact synthesis of 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is not detailed, the synthesis of similar compounds typically involves building the thiazole ring and subsequently introducing the phenyl and carboxylic acid groups.

Molecular Structure Analysis

While the molecular structure of the specific compound is not provided, studies on similar thiazole derivatives using density functional theory (DFT) have been conducted to understand their electronic structure and spectral features . These studies can provide insights into the stability of different conformers, vibrational analysis through FT-IR and FT-Raman spectra, and the strength of hydrogen bonding within the molecule.

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions, including cyclocondensation and Thia-Michael addition, as seen in the synthesis of related compounds . These reactions are crucial for the formation of the thiazole ring and for introducing various substituents that can alter the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. Studies on similar compounds have investigated solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps . These properties are significant for understanding the behavior of the compound in different environments and for predicting its reactivity.

Aplicaciones Científicas De Investigación

-

3-(3,4-Dimethoxyphenyl)propionic acid : This compound forms a complex with copper (II) . It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .

-

3,4-Dimethoxyphenylacetic acid : This compound reacts with formaldehyde in the presence of acid to give an isochromanone . It was also used in a quantitative method for the detection of DMPEA in urine, based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .

-

3,4-Dimethoxyphenethylamine : This compound was used in the synthesis of Bevantolol .

-

3,4-Dimethoxyphenethylamine : This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . A known use was in the synthesis of Bevantolol .

-

3,4-Dimethoxyphenylacetic acid : This compound reacts with formaldehyde in the presence of acid to give an isochromanone . It was also used in a quantitative method for the detection of DMPEA in urine, based on the fluorometric determination of DMPEA in the form of its phosphopyridoxyl derivate .

-

3-(3,4-Dimethoxyphenyl)propionic acid : This compound forms a complex with copper (II) . It was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .

Safety And Hazards

“3,4-Dimethoxyphenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3/h4-6H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOKWLWQQDZOIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)